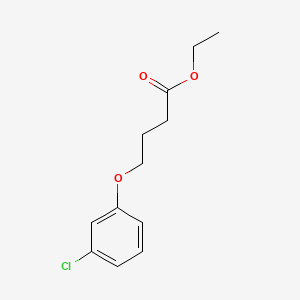

Ethyl 4-(3-chlorophenoxy)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-chlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLJBGLIWSMMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190931 | |

| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37483-53-7 | |

| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037483537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(3-chlorophenoxy)butanoate (CAS 37483-53-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-chlorophenoxy)butanoate is a synthetic organic compound that belongs to the class of phenoxyalkanoic acid esters. Its structural architecture, featuring a chlorinated aromatic ring linked via an ether bond to a butyrate ester, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and its emerging role as a scaffold in the discovery of pharmacologically active molecules, particularly in the realm of cardiovascular drug development. The insights provided herein are intended to equip researchers with the necessary technical information to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for this compound is not extensively reported in publicly accessible literature, a combination of predicted data and information from safety data sheets provides a foundational understanding of its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClO₃ | [ChemScene] |

| Molecular Weight | 242.70 g/mol | [ChemScene] |

| CAS Number | 37483-53-7 | [Echemi] |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | 340.2 °C at 760 mmHg (predicted) | [Echemi] |

| Density | 1.148 g/cm³ (predicted) | [Echemi] |

| Flash Point | 135.1 °C (predicted) | [Echemi] |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, diethyl ether, and chloroform; limited solubility in water.[1] | - |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the ether linkage to create the carboxylic acid precursor, 4-(3-chlorophenoxy)butanoic acid. This is followed by the esterification of the carboxylic acid with ethanol.

Part 1: Synthesis of 4-(3-chlorophenoxy)butanoic acid

A common and effective method for the synthesis of the carboxylic acid intermediate is the reaction of 3-chlorophenol with γ-butyrolactone in the presence of a base. This method avoids the use of haloalkanes and is considered a greener alternative.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorophenol (1 equivalent) and an excess of γ-butyrolactone (2-3 equivalents).

-

Addition of Base: Slowly add a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), to the stirred mixture. The reaction is typically carried out in a suitable solvent like toluene or in the absence of a solvent if the reactants are liquid at the reaction temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the 4-(3-chlorophenoxy)butanoic acid.

-

Isolation and Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Synthesis of 4-(3-chlorophenoxy)butanoic acid.

Part 2: Fischer Esterification to this compound

The synthesized carboxylic acid is then esterified with ethanol in the presence of an acid catalyst.[1][2]

-

Reaction Setup: To a solution of 4-(3-chlorophenoxy)butanoic acid (1 equivalent) in a large excess of absolute ethanol (which also acts as the solvent), add a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.[3][4]

-

Reaction Conditions: Heat the mixture to reflux for several hours (typically 3-6 hours). The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Fischer esterification workflow.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aliphatic chain, and the aromatic protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H |

| -CH₂-CH₂ -CH₂-O- | ~2.10 | Quintet (p) | 2H |

| -CH₂ -COO- | ~2.50 | Triplet (t) | 2H |

| -O-CH₂ -CH₃ | ~4.15 | Quartet (q) | 2H |

| Ar-H | ~6.80-7.25 | Multiplet (m) | 4H |

| -O-CH₂ -CH₂- | ~4.00 | Triplet (t) | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂-CH₃ | ~14 |

| -CH₂-CH₂ -CH₂-O- | ~25 |

| -CH₂ -COO- | ~30 |

| -O-CH₂ -CH₃ | ~60 |

| -O-CH₂ -CH₂- | ~67 |

| Aromatic C -H | ~114-130 |

| Aromatic C -Cl | ~135 |

| Aromatic C -O | ~158 |

| C =O | ~173 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1735 | Strong, sharp absorption |

| C-O (ester) | ~1250-1150 | Strong absorption |

| C-O-C (ether) | ~1250 and ~1050 | Two distinct absorptions |

| C-H (sp³) | ~2980-2850 | Stretching vibrations |

| C=C (aromatic) | ~1600-1450 | Stretching vibrations |

| C-Cl | ~800-600 | Stretching vibration |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 242 and an M+2 peak at m/z 244 with an approximate ratio of 3:1, characteristic of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the ether bond.

Applications in Drug Discovery

The phenoxyalkanoic acid scaffold is a privileged structure in medicinal chemistry, appearing in various therapeutic agents. This compound, as a derivative of this scaffold, holds significant potential as a building block for the synthesis of novel drug candidates.

Precursor for Endothelin Receptor Antagonists

One of the most promising applications of phenoxybutanoic acid derivatives is in the development of endothelin (ET) receptor antagonists.[5] Endothelins are potent vasoconstrictor peptides implicated in the pathophysiology of cardiovascular diseases such as hypertension and pulmonary arterial hypertension.[6][7][8] By blocking the action of endothelin on its receptors (ET-A and ET-B), these antagonists can induce vasodilation and lower blood pressure.

Structure-activity relationship (SAR) studies have shown that the phenoxybutanoic acid moiety can serve as a key pharmacophoric element for binding to the endothelin receptors.[5][9] this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be incorporated into more complex molecules designed to have high affinity and selectivity for the ET-A receptor. The chloro-substituent on the phenyl ring can influence the electronic properties and binding interactions of the molecule with the receptor, potentially leading to improved potency and pharmacokinetic profiles.

Caption: Role in the synthesis of endothelin antagonists.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

This compound is a versatile chemical intermediate with significant potential for application in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for its physicochemical properties is yet to be established, its synthesis is achievable through well-understood and robust chemical transformations. Its utility as a precursor for pharmacologically active molecules, particularly endothelin receptor antagonists, underscores its importance for researchers in the field of drug discovery. This guide provides a solid foundation of technical knowledge to facilitate the safe and effective use of this compound in the laboratory.

References

-

Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. PubMed. Available from: [Link]

-

LookChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester. Available from: [Link]

-

NMR Chemical Shifts. J. Org. Chem. 1997, 62, 21, 7512–7515. Available from: [Link]

-

Fischer Esterification. Available from: [Link]

-

PubChem. Ethyl (3S)-4-chloro-3-hydroxybutanoate. Available from: [Link]

-

Chemistry Steps. Fischer Esterification. Available from: [Link]

-

Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. PubMed. Available from: [Link]

-

Solid-phase synthesis of endothelin receptor antagonists. PubMed. Available from: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

J&K Scientific LLC. Fischer Esterification. Available from: [Link]

-

ResearchGate. SAR studies of antihypertensive acitivity of 1,4-DHPs. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Antihypertensive indole derivatives of phenoxypropanolamines with beta-adrenergic receptor antagonist and vasodilating activity. PubMed. Available from: [Link]

-

Wikipedia. γ-Butyrolactone. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Available from: [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

PubChem. Ethyl butyrate. Available from: [Link]

-

Wikipedia. Ethyl butyrate. Available from: [Link]

-

ResearchGate. Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. Available from: [Link]

-

Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. PubMed. Available from: [Link]

-

Acute intentional self-poisoning with a herbicide product containing fenoxaprop-P-ethyl, ethoxysulfuron and isoxadifen ethyl. A prospective observational study. PubMed Central. Available from: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available from: [Link]

-

eCampusOntario Pressbooks. 11: Infrared Spectroscopy and Mass Spectrometry. Available from: [Link]

-

Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). MDPI. Available from: [Link]

-

Pharmacological Research Progress of Novel Antihypertensive Drugs. Discovery Medicine. Available from: [Link]

-

Chemical function based pharmacophore generation of endothelin-A selective receptor antagonists. PubMed. Available from: [Link]

-

Endothelin receptor antagonists in cancer therapy. PubMed. Available from: [Link]

-

ResearchGate. Synthesis of biologically active aliphatic γ-butyrolactones. Available from: [Link]

-

LookChem. ethyl 4-(2-chlorophenoxy)butanoate. Available from: [Link]

-

NIST WebBook. Butanoic acid, ethyl ester. Available from: [Link]

Sources

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Research Progress of Novel Antihypertensive Drugs [discovmed.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-(3-chlorophenoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to Ethyl 4-(3-chlorophenoxy)butanoate, a key intermediate in various chemical and pharmaceutical applications. We will delve into the primary and alternative synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of critical process parameters.

Introduction

This compound is a substituted phenoxy ester with a range of applications, including its use as a building block in the synthesis of more complex molecules. The selection of an appropriate synthetic route is paramount and is often dictated by factors such as starting material availability, desired purity, scalability, and process economics. This guide will focus on the most prevalent and practical methods for its preparation.

Primary Synthetic Route: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet robust reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Core Starting Materials

The primary starting materials for this route are:

-

3-Chlorophenol: The source of the chlorophenoxy moiety.

-

Ethyl 4-halobutanoate: Typically, Ethyl 4-bromobutanoate is used due to the good leaving group ability of the bromide ion. Ethyl 4-chlorobutanoate can also be employed, though the reaction may proceed at a slower rate.

Mechanistic Rationale

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The key steps are:

-

Deprotonation of the Phenol: A base is used to deprotonate the weakly acidic hydroxyl group of 3-chlorophenol, forming a more nucleophilic 3-chlorophenoxide ion.

-

Nucleophilic Attack: The 3-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl 4-halobutanoate that is bonded to the halogen.

-

Displacement of the Halide: The halide ion is displaced as a leaving group, resulting in the formation of the ether linkage and yielding this compound.

It is crucial to use a primary alkyl halide, such as ethyl 4-bromobutanoate, to favor the SN2 pathway. Secondary and tertiary halides are more prone to undergoing elimination reactions (E2) in the presence of a strong base, which would lead to the formation of undesired alkene byproducts.[1]

Experimental Workflow Diagram

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a similar synthesis of ethyl 4-(3-bromophenoxy)butyrate and can be applied to the synthesis of the target molecule.[2]

Materials:

-

3-Chlorophenol

-

Ethyl 4-bromobutanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

To a solution of 3-chlorophenol (1.0 equivalent) and ethyl 4-bromobutanoate (1.0 to 1.2 equivalents) in DMF, add anhydrous potassium carbonate (1.5 to 2.0 equivalents).

-

Heat the reaction mixture to 60°C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into an ice-water mixture.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Critical Parameters and Optimization

| Parameter | Recommended Condition | Rationale & Field Insights |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | K₂CO₃ is a cost-effective and sufficiently strong base for deprotonating the phenol. Cs₂CO₃ can lead to higher yields but is more expensive. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of elimination side reactions. |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[1] |

| Temperature | 50-100 °C | The reaction is typically heated to increase the rate. However, excessively high temperatures can promote the E2 elimination side reaction.[1] |

| Reaction Time | 1-24 hours | Reaction time is dependent on the reactivity of the substrates and the temperature. Monitoring by TLC is recommended to determine completion.[1] |

Alternative Two-Step Synthetic Route

An alternative approach to this compound involves a two-step process:

-

Synthesis of 4-(3-chlorophenoxy)butanoic acid: This is achieved via a Williamson ether synthesis between 3-chlorophenol and a 4-halobutanoic acid derivative (e.g., γ-butyrolactone or an ethyl 4-halobutanoate followed by hydrolysis).

-

Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst.

Starting Materials for the Alternative Route

-

Step 1: 3-Chlorophenol and γ-butyrolactone (or a 4-halobutanoic acid derivative).

-

Step 2: 4-(3-chlorophenoxy)butanoic acid and Ethanol.

Mechanistic Considerations

Step 1: Williamson Ether Synthesis

The mechanism is analogous to the primary route, resulting in the formation of the ether linkage to produce the carboxylic acid intermediate.

Step 2: Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The key steps are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Alcohol: A molecule of ethanol attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule.

-

Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used, or water is removed as it is formed.[3]

Experimental Workflow Diagram for Fischer Esterification

Caption: Fischer Esterification of 4-(3-chlorophenoxy)butanoic acid.

Conclusion

The synthesis of this compound is most efficiently achieved via a one-step Williamson ether synthesis from 3-chlorophenol and ethyl 4-bromobutanoate. This method offers a direct and high-yielding route to the desired product. The alternative two-step process involving the formation and subsequent esterification of 4-(3-chlorophenoxy)butanoic acid provides a viable, albeit longer, alternative. The choice of synthesis will ultimately depend on the specific requirements of the researcher or organization, taking into account factors such as cost, scale, and available starting materials. Careful control of reaction conditions is essential in both routes to minimize side reactions and maximize the yield and purity of the final product.

References

-

Williamson ether synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved January 17, 2026, from [Link]

-

García-Calvo, O., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 646-656. [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 17, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved January 17, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Pasadena City College. Retrieved January 17, 2026, from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Synthesis of ethyl 4-(3-bromophenoxy)butyrate. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Stelzer, N., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. [Link]

-

-

The Fischer Esterification. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

-

-

Fischer Esterification. (n.d.). University of California, Irvine. Retrieved January 17, 2026, from [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses, 95, 328-344. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

4-(4-Chlorophenoxy)butanoic acid. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Prince Edward Island. Retrieved January 17, 2026, from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

Yasohara, Y., et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology, 51(6), 847-851. [Link]

- US Patent 3,786,082. (1974).

- CN Patent 102168117A. (2011). Method for preparing ethyl (R)

- US Patent Application 2006/0264652A1. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.

- WO Patent Application 2004/092114A1. (2004). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.

-

Kataoka, M., et al. (2003). Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. Journal of Bioscience and Bioengineering, 96(3), 290-293. [Link]

-

Tiekink, E. R. T., & G. M. T. Edward, R. (2018). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2018(4), M1013. [Link]

-

Bärfacker, L., et al. (2008). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2212. [Link]

-

Ni, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Journal of Industrial Microbiology & Biotechnology, 43(12), 1679-1687. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of Ethyl 4-(3-chlorophenoxy)butanoate

This guide provides a comprehensive framework for the structural elucidation of Ethyl 4-(3-chlorophenoxy)butanoate, a molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of methods to offer a deep, causal understanding of the analytical choices and data interpretation integral to confirming the molecular structure of this target compound.

Introduction: The Imperative of Structural Verification

The precise structural confirmation of a synthesized molecule is a cornerstone of chemical research and development. For a compound like this compound, possessing a substituted aromatic ring, an ether linkage, and an ester functional group, a multi-faceted analytical approach is not just recommended, but essential. Each structural feature presents a unique spectroscopic fingerprint, and only through the synergistic application of various analytical techniques can we achieve unambiguous verification. This guide will detail the logical workflow for this process, from sample preparation to the final collation of evidence.

The synthesis of this compound is typically achieved through the esterification of 4-(3-chlorophenoxy)butanoic acid with ethanol.[1] This process, while generally robust, necessitates rigorous confirmation that the desired transformation has occurred and that no starting material or significant impurities remain.

A Symphony of Techniques: The Analytical Workflow

Caption: A typical workflow for the synthesis and structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.10 | Quintet | 2H | -O-CH₂-CH₂ -CH₂- |

| ~4.00 | Triplet | 2H | -CH₂ -O-Ar |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.85 | Doublet of Doublets | 1H | Ar-H |

| ~7.00 | Triplet | 1H | Ar-H |

| ~7.20 | Triplet | 1H | Ar-H |

| ~7.25 | Singlet (broad) | 1H | Ar-H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~14.2 | CH₃ | -O-CH₂-CH₃ |

| ~24.5 | CH₂ | -O-CH₂-CH₂ -CH₂- |

| ~30.5 | CH₂ | -CH₂ -CO- |

| ~60.5 | CH₂ | -O-CH₂ -CH₃ |

| ~67.0 | CH₂ | -CH₂ -O-Ar |

| ~113.0 | CH (Aromatic) | Ar-C |

| ~115.0 | CH (Aromatic) | Ar-C |

| ~121.0 | CH (Aromatic) | Ar-C |

| ~130.5 | CH (Aromatic) | Ar-C |

| ~135.0 | C (Aromatic) | Ar-C -Cl |

| ~159.0 | C (Aromatic) | Ar-C -O |

| ~173.0 | C=O (Ester) | C =O |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

For ¹H NMR, acquire 16-32 scans with a spectral width of -2 to 12 ppm.

-

For ¹³C NMR, acquire 1024-2048 scans with a spectral width of 0 to 220 ppm, using proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful as it also provides information on the purity of the sample.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z ≈ 242.06 (for ³⁵Cl isotope) and 244.06 (for ³⁷Cl isotope, in a ~3:1 ratio). The presence of this isotopic pattern is a strong indicator of a chlorine atom in the molecule.

-

Key Fragments:

-

m/z ≈ 197: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z ≈ 169: Loss of the butanoate ester group.

-

m/z ≈ 128: The 3-chlorophenoxy fragment.

-

m/z ≈ 88: McLafferty rearrangement fragment, characteristic of ethyl esters.

-

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Method:

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2980 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1580, ~1470 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1150 | C-O stretch | Ester |

| ~700-800 | C-Cl stretch | Aryl halide |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Acquire 16-32 scans to obtain a good signal-to-noise ratio.

-

Perform a background scan of the empty sample holder or clean ATR crystal before running the sample.

-

Chromatographic Analysis: Assessing Purity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound.

Experimental Protocol: HPLC

-

System: A reversed-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 50% acetonitrile and ramp up to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

Injection Volume: 10 µL of a ~1 mg/mL solution in the mobile phase.

Data Integration and Structural Confirmation

The final step in the structural elucidation process is the collation and synergistic interpretation of all the acquired data.

Sources

A Technical Guide to the Spectroscopic Profile of Ethyl 4-(3-chlorophenoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 4-(3-chlorophenoxy)butanoate is a member of the phenoxyalkanoic acid ester family, a class of compounds with diverse applications, including their use as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate structural elucidation and characterization of such molecules are paramount for ensuring the integrity of research and the quality of end-products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for unambiguous identification and purity assessment.

This in-depth technical guide presents a detailed spectroscopic analysis of this compound. In the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally analogous compounds. By examining the spectral data of closely related molecules, such as Ethyl 4-phenylbutanoate and Ethyl 4-(3-methoxyphenyl)butanoate, we can confidently predict the spectral characteristics of the title compound. This approach not only provides a robust analytical framework but also illustrates the fundamental principles of spectroscopic interpretation.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, presented below, forms the basis for all subsequent spectroscopic predictions. The key structural features include an ethyl ester group, a flexible four-carbon aliphatic chain, and a 3-chlorophenoxy moiety. Each of these components will give rise to characteristic signals in the NMR, IR, and mass spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the aliphatic chain, and the aromatic ring. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group adjacent to a methylene group in an ethyl ester.[2] |

| ~2.10 | Quintet | 2H | -O-CH₂-CH₂ -CH₂- | Methylene group deshielded by the adjacent methylene groups. |

| ~2.50 | Triplet | 2H | -CH₂ -C(=O)O- | Methylene group deshielded by the adjacent carbonyl group. |

| ~4.05 | Triplet | 2H | Ar-O-CH₂ - | Methylene group deshielded by the adjacent oxygen atom. |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene group deshielded by the ester oxygen and split by the adjacent methyl group.[2] |

| ~6.85 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the oxygen and meta to the chlorine. |

| ~6.95 | Triplet | 1H | Ar-H | Aromatic proton para to the oxygen and ortho to the chlorine. |

| ~7.20 | Triplet | 1H | Ar-H | Aromatic proton meta to both the oxygen and chlorine. |

| ~7.25 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the chlorine and meta to the oxygen. |

The predictions are based on the analysis of related compounds. For instance, in Ethyl 4-phenylbutanoate, the ethyl group protons appear at approximately 1.26 ppm (triplet) and 4.13 ppm (quartet).[3] The aliphatic chain protons are observed at ~1.98 ppm (multiplet), ~2.33 ppm (triplet), and ~2.66 ppm (triplet). The aromatic protons of the unsubstituted phenyl ring appear as a multiplet between 7.20-7.29 ppm.[3] The introduction of a chlorine atom at the meta position is expected to induce downfield shifts for the adjacent aromatic protons due to its inductive electron-withdrawing effect.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Prediction |

| ~14.2 | -O-CH₂-CH₃ | Typical chemical shift for the methyl carbon of an ethyl ester. |

| ~24.5 | -O-CH₂-CH₂ -CH₂- | Aliphatic methylene carbon. |

| ~30.5 | -CH₂ -C(=O)O- | Aliphatic methylene carbon adjacent to the carbonyl group. |

| ~60.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |

| ~67.5 | Ar-O-CH₂ - | Methylene carbon attached to the phenoxy oxygen. |

| ~113.0 | Ar-C | Aromatic carbon ortho to the oxygen and meta to the chlorine. |

| ~115.0 | Ar-C | Aromatic carbon para to the oxygen and ortho to the chlorine. |

| ~121.0 | Ar-C | Aromatic carbon ortho to the chlorine and meta to the oxygen. |

| ~130.5 | Ar-C | Aromatic carbon meta to both the oxygen and chlorine. |

| ~135.0 | Ar-C -Cl | Aromatic carbon directly attached to the chlorine atom. |

| ~159.0 | Ar-C -O | Aromatic carbon directly attached to the oxygen atom. |

| ~173.0 | -C (=O)O- | Carbonyl carbon of the ester. |

These predictions are informed by the ¹³C NMR data of analogous compounds. For example, the carbonyl carbon in Ethyl 4-phenylbutanoate appears at 173.6 ppm, and the ethyl group carbons are at 14.3 and 60.3 ppm.[3] The aliphatic chain carbons are found at 26.6, 33.8, and 35.2 ppm. The aromatic carbons of the unsubstituted ring resonate between 126.1 and 141.5 ppm.[3] The presence of the electronegative chlorine atom is expected to significantly influence the chemical shifts of the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the ester, aromatic, and ether functionalities.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale for Prediction |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |

| ~2950 | Medium | Aliphatic C-H stretch | Characteristic stretching vibrations for C-H bonds in the ethyl and butanoate chains. |

| ~1735 | Strong | C=O stretch (ester) | A strong and sharp absorption typical for the carbonyl group in a saturated ester.[4] |

| ~1590, ~1480 | Medium-Strong | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 | Strong | C-O stretch (aryl ether) | Asymmetric C-O-C stretching of the aryl ether linkage. |

| ~1160 | Strong | C-O stretch (ester) | Stretching vibration of the C-O bond in the ester group.[4] |

| ~800-750 | Strong | C-H bend (aromatic) | Out-of-plane bending vibrations characteristic of a 1,3-disubstituted benzene ring. |

| ~700 | Medium-Strong | C-Cl stretch | Characteristic stretching vibration for a carbon-chlorine bond. |

The predictions are based on established correlation tables and comparison with similar molecules. The IR spectrum of Ethyl 4-phenylbutanoate, for example, shows a strong C=O stretch around 1730 cm⁻¹, C-O stretches, and characteristic aromatic and aliphatic C-H stretches.[5] The presence of the C-Cl bond in the target molecule is expected to introduce an additional absorption in the lower wavenumber region.

Experimental Protocol for IR Data Acquisition

For a liquid sample like this compound, the IR spectrum can be conveniently obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A single drop of the neat liquid is placed on the surface of a salt plate or the ATR crystal.

-

Background Spectrum: A background spectrum of the empty instrument is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The sample spectrum is then recorded.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment | Rationale for Prediction |

| 242/244 | [M]⁺ | Molecular ion peak, with the M+2 peak indicating the presence of one chlorine atom. |

| 197/199 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the molecular ion. |

| 128/130 | [Cl-C₆H₄-O]⁺ | Fragment corresponding to the chlorophenoxy cation. |

| 108 | [C₆H₅O-CH₂]⁺ | McLafferty rearrangement product. |

| 88 | [CH₂(CH₂)₂C(O)OH]⁺ | Result of a McLafferty rearrangement. |

The fragmentation of esters is well-documented and often involves cleavage alpha to the carbonyl group and McLafferty rearrangements if a gamma-hydrogen is present. The presence of a chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl). The mass spectrum of the related Ethyl 4-phenylbutanoate shows a molecular ion peak at m/z 192 and significant fragments at m/z 104, 91, and 88.[5]

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 3: General workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established spectroscopic principles and drawing comparisons with structurally similar molecules, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The detailed protocols and interpretations presented herein offer a robust framework for researchers, scientists, and drug development professionals to identify and characterize this compound, ensuring the scientific integrity of their work. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the proposed structural assignment.

References

-

PubChem. Ethyl 4-phenylbutanoate. National Center for Biotechnology Information. [Link]

-

New J. Chem Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of ethyl methanoate. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. low/high resolution 1H proton nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Substituted Phenoxybutanoates in Research and Development

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the burgeoning potential of substituted phenoxybutanoates. This class of molecules, characterized by a flexible and highly adaptable scaffold, is emerging as a fertile ground for the discovery of novel therapeutics across a spectrum of diseases. We will explore the chemical rationale behind their design, delve into key research applications with supporting data and protocols, and illuminate the mechanistic pathways through which these compounds exert their biological effects.

The Phenoxybutanoate Scaffold: A Privileged Structure for Drug Discovery

The core structure of a phenoxybutanoate, comprising a phenyl ring linked via an ether bond to a butanoic acid moiety, offers a versatile platform for medicinal chemistry. The true power of this scaffold lies in the ability to introduce a wide array of substituents at various positions on both the aromatic ring and the butanoate chain. These substitutions allow for the fine-tuning of critical physicochemical properties, including:

-

Lipophilicity: Modulating the hydrophobicity/hydrophilicity of the molecule to optimize cell permeability and target engagement.

-

Electronic Effects: Altering the electron density of the aromatic ring to influence binding interactions with biological targets.

-

Steric Hindrance: Introducing bulky groups to control molecular conformation and enhance selectivity.

-

Hydrogen Bonding Potential: Incorporating hydrogen bond donors and acceptors to establish specific interactions within a target's binding pocket.

This inherent adaptability makes the substituted phenoxybutanoate scaffold a "privileged structure" in drug discovery, capable of being tailored to interact with a diverse range of biological targets.

Research Application I: Endothelin Receptor Antagonism for Cardiovascular Diseases

A compelling and well-documented application of substituted phenoxybutanoates is in the development of endothelin (ET) receptor antagonists.[1][2] The endothelin system, particularly the ETA receptor, plays a pivotal role in vasoconstriction and cell proliferation, making it a key target in the pathophysiology of cardiovascular diseases such as hypertension and pulmonary arterial hypertension.[1][2][3][4][5]

Scientific Rationale and Structure-Activity Relationship (SAR)

The design of phenoxybutanoate-based ETA receptor antagonists leverages their structural similarity to endogenous ligands and other known antagonists. The carboxylic acid moiety is often crucial for interacting with positively charged residues in the receptor binding site, while the substituted phenoxy group can be optimized to occupy hydrophobic pockets and form specific interactions that enhance binding affinity and selectivity over the ETB receptor.

A key study by Astles et al. detailed the structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives, leading to the discovery of potent and selective ETA antagonists.[2] Their work demonstrated that specific substitutions on the phenoxy ring and the butanoic acid chain could dramatically improve binding affinity to the low-nanomolar range and achieve over 1000-fold selectivity for the ETA receptor.[2]

Table 1: Illustrative SAR Data for Phenoxybutanoate-Based ETA Antagonists

| Compound ID | Phenyl Ring Substitution (R1) | Butanoate Chain Substitution (R2) | ETA Receptor Binding IC50 (nM) | Selectivity (ETA vs. ETB) |

| PBT-A1 | H | H | 580 | 50-fold |

| PBT-A2 | 4-Methoxy | H | 150 | 200-fold |

| PBT-A3 | 2-Cyano-5-(3-pyridylmethoxy) | 2-Methylphenyl | 1.2 | >1000-fold |

Data is illustrative and based on trends reported in the literature.[2]

Experimental Workflow for Screening ETA Receptor Antagonists

Caption: A streamlined workflow for the discovery and preclinical validation of phenoxybutanoate-based ETA receptor antagonists.

Detailed Protocol: In Vitro Functional Assay for ETA Antagonism

This protocol describes the evaluation of a test compound's ability to inhibit endothelin-1 (ET-1) induced vasoconstriction in isolated rat thoracic aortic rings.

-

Tissue Preparation: Euthanize a male Sprague-Dawley rat and excise the thoracic aorta. Carefully clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g. Assess the viability of the rings by inducing contraction with a high-potassium solution (e.g., 80 mM KCl).

-

Compound Incubation: After washing out the KCl, incubate the aortic rings with the substituted phenoxybutanoate test compound at various concentrations (or vehicle control) for 30 minutes.

-

ET-1 Challenge: Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ baths.

-

Data Analysis: Record the contractile force generated in response to ET-1. Calculate the EC50 of ET-1 in the presence and absence of the test compound to determine the potency of the antagonist.

Research Application II: Neuroprotection via Histone Deacetylase (HDAC) Inhibition

The neuroprotective potential of substituted phenoxybutanoates is an exciting and rapidly developing area of research. This application is largely informed by the known activities of the structurally related compound, 4-phenylbutyrate (4-PBA), a well-characterized histone deacetylase (HDAC) inhibitor.[6][7][8] HDAC inhibitors have shown therapeutic promise in various neurodegenerative disease models by modulating gene expression to promote neuronal survival and reduce neuroinflammation.[7][9]

Scientific Rationale and Mechanism of Action

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, compounds like 4-PBA can increase histone acetylation, resulting in a more open chromatin structure and the transcription of genes involved in:

-

Neurotrophic factor expression: Upregulating survival signals for neurons.

-

Antioxidant defense: Boosting the cellular machinery to combat oxidative stress.

-

Chaperone protein synthesis: Aiding in the proper folding of proteins and preventing the formation of toxic aggregates, a hallmark of many neurodegenerative diseases.[6]

-

Anti-inflammatory pathways: Suppressing the expression of pro-inflammatory cytokines.

The phenoxybutanoate scaffold can be rationally designed to mimic the pharmacophore of known HDAC inhibitors, with the carboxylic acid group typically chelating the zinc ion in the active site of the enzyme.

Signaling Pathway: Inhibition of NF-κB Mediated Neuroinflammation

A key mechanism by which HDAC inhibitors exert their anti-inflammatory effects is through the modulation of the NF-κB signaling pathway.[9] NF-κB is a master regulator of inflammation, and its chronic activation in the central nervous system contributes to neuronal damage.[10][11][12][13]

Caption: Proposed mechanism for the anti-neuroinflammatory effects of substituted phenoxybutanoates via HDAC inhibition and subsequent suppression of the NF-κB signaling pathway.

Detailed Protocol: HDAC Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for screening compounds for HDAC inhibitory activity.

-

Reagent Preparation: Prepare the HDAC assay buffer, a solution of the HDAC enzyme (e.g., recombinant human HDAC1), the fluorogenic HDAC substrate, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Compound Plating: In a 96-well black plate, add the substituted phenoxybutanoate test compounds at various concentrations. Include wells for the positive control and a vehicle (e.g., DMSO) control.

-

Enzyme Reaction: Add the diluted HDAC enzyme to all wells except the background control wells.

-

Substrate Addition and Incubation: Add the fluorogenic HDAC substrate to all wells. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation.

-

Developer Addition: Add the developer solution, which contains a protease that specifically cleaves the deacetylated substrate to release a fluorescent product. Incubate for a further 15-30 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).

-

Data Analysis: Subtract the background fluorescence and calculate the percentage of HDAC inhibition for each compound concentration to determine the IC50 value.

Research Application III: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) for Metabolic Diseases

Substituted phenoxybutanoates are promising candidates for the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors that are critical regulators of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.[14][15]

Scientific Rationale and Therapeutic Potential

There are three main PPAR isoforms (α, γ, and δ) with distinct but overlapping functions:

-

PPARα: Primarily expressed in the liver, kidney, and heart, it regulates fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used to lower triglyceride levels.

-

PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and insulin sensitivity. Thiazolidinediones (TZDs), PPARγ agonists, are used as insulin sensitizers in the treatment of type 2 diabetes.

-

PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid metabolism and energy homeostasis.

The phenoxybutanoate scaffold provides an excellent starting point for designing isoform-selective, dual, or pan-PPAR agonists to achieve a more comprehensive therapeutic effect on metabolic dysregulation.

Table 2: Illustrative PPAR Agonist Activity of Phenoxy-propanoic Acid Derivatives

| Compound ID | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Agonist Profile |

| PBT-P1 | 50 | >10,000 | 250 | PPARα selective |

| PBT-P2 | >10,000 | 100 | >10,000 | PPARγ selective |

| PBT-P3 | 150 | 200 | 100 | Pan-agonist |

Data is illustrative and based on activities reported for structurally related compounds.[16]

Detailed Protocol: Luciferase Reporter Assay for PPARγ Activation

This cell-based assay is a standard method for quantifying the ability of a compound to activate a specific PPAR isoform.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with two plasmids:

-

An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARγ.

-

A reporter plasmid containing the luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment: After transfection, treat the cells with various concentrations of the substituted phenoxybutanoate test compounds. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Data Normalization and Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., co-transfection with a Renilla luciferase control vector). Plot the dose-response curves to determine the EC50 values for each compound.

Research Application IV: Antimicrobial and Antifungal Activity

The development of new antimicrobial agents is a critical global health priority. Phenolic compounds, in general, are known to possess antimicrobial properties, and this activity can be enhanced and tailored through chemical modification.[17] Substituted phenoxybutanoates represent a promising, yet relatively underexplored, class of potential antimicrobial and antifungal agents.

Scientific Rationale and Potential Mechanisms

The antimicrobial activity of substituted phenoxybutanoates is likely derived from their ability to disrupt microbial cell membranes or inhibit essential cellular processes. The lipophilic nature of the substituted phenoxy group can facilitate partitioning into the lipid bilayer of bacterial and fungal cell membranes, leading to:

-

Membrane Destabilization: Altering membrane fluidity and permeability, causing leakage of intracellular contents and ultimately cell death.

-

Inhibition of Membrane-Bound Enzymes: Interfering with the function of proteins involved in respiration, transport, and cell wall synthesis.

The specific substitutions on the phenoxy ring can be varied to optimize the antimicrobial spectrum and potency.

Table 3: Illustrative Minimum Inhibitory Concentrations (MICs) for Phenoxybutanoate Analogs

| Compound ID | Substitution Pattern | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| PBT-M1 | 4-Chloro | 16 | 64 | 32 |

| PBT-M2 | 2,4-Dichloro | 8 | 32 | 16 |

| PBT-M3 | 4-Nitro | 32 | >128 | 64 |

| PBT-M4 | 3,5-Dimethyl | 64 | >128 | 128 |

Data is hypothetical and for illustrative purposes.

Detailed Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][20][21]

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) overnight and then dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of the substituted phenoxybutanoate test compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

Substituted phenoxybutanoates represent a highly versatile and promising scaffold for the discovery and development of new therapeutic agents. The ability to systematically modify their structure allows for the optimization of their activity against a wide range of biological targets. The research applications highlighted in this guide—endothelin receptor antagonism, neuroprotection via HDAC inhibition, PPAR modulation, and antimicrobial activity—demonstrate the broad therapeutic potential of this chemical class.

Future research in this area should focus on:

-

Expanding the chemical space: Synthesizing and screening diverse libraries of substituted phenoxybutanoates to identify novel biological activities.

-

Structure-based drug design: Utilizing computational modeling and structural biology to design next-generation compounds with enhanced potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action to better understand their therapeutic effects and potential side effects.

-

Preclinical and clinical development: Advancing the most promising lead compounds through rigorous preclinical and clinical testing to translate their therapeutic potential into tangible benefits for patients.

This technical guide provides a solid foundation for researchers and drug developers to embark on the exciting journey of exploring the vast potential of substituted phenoxybutanoates.

References

-

4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]

-

Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. PubMed. [Link]

-

Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. PubMed. [Link]

-

Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]

-

Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]

-

Neuroprotective effects of phenylbutyrate against MPTP neurotoxicity. PubMed. [Link]

-

Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PMC. [Link]

-

Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

-

NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Endothelin Antagonism Uncovers Insulin-Mediated Vasorelaxation In Vitro and In Vivo. Hypertension - American Heart Association Journals. [Link]

-

Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]

-

Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]

-

Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. ResearchGate. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

-

Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]

-

Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. PubMed. [Link]

-

Endothelin B receptor inhibition rescues aging-dependent neuronal regenerative decline. eLife. [Link]

-

Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. MDPI. [Link]

-

Phenylbutyrate is a Multifaceted Drug that Exerts Neuroprotective Effects and Reverses the Alzheimer´s Disease-like Phenotype of a Commonly Used Mouse Model. Bentham Science Publishers. [Link]

-

NF-kappaB signalling pathway in Neurological diseases. Frontiers Research Topic. [Link]

-

Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). PubMed. [Link]

-

New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. MDPI. [Link]

-

Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application. PubMed. [Link]

-

NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. PMC. [Link]

-

Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. MDPI. [Link]

-

Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Farmacia. [Link]

-

Endothelins and Endothelin Receptor Antagonists. Circulation - American Heart Association Journals. [Link]

-

Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. MDPI. [Link]

-

Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH. [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. [Link]

-

Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. Frontiers. [Link]

-

Emerging Neuroprotective Strategies: Unraveling the Potential of HDAC Inhibitors in Traumatic Brain Injury Management. Bentham Science. [Link]

-

Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. PMC. [Link]

-

Luciferase reporter assay of PPAR activation in COS-7 cells.... ResearchGate. [Link]

-

Antimicrobial susceptibility testing and tentative epidemiological cut-off values for Lactobacillaceae family species intended for ingestion. Frontiers. [Link]

-

Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. PMC. [Link]

-

Endothelin receptor antagonism does not prevent the development of in vivo glyceryl trinitrate tolerance in the rat. PubMed. [Link]

-

The Role of NF-κB in Neuroinflammation. ResearchGate. [Link]

-

PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]

-

Virtual screening and experimental validation of novel histone deacetylase inhibitors. NIH. [Link]

-

Endothelin Receptor Antagonists. LiverTox - NCBI Bookshelf. [Link]

-

MIC (Broth Microdilution) Testing. YouTube. [Link]

-

Human PPARα Reporter Assay Kit. Indigo Biosciences. [Link]

-

Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression. PubMed. [Link]

Sources

- 1. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Neuroprotective effects of phenylbutyrate against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Emerging Neuroprotective Strategies: Unraveling the Potential of HDAC Inhibitors in Traumatic Brain Injury Management - Ye - Current Neuropharmacology [hum-ecol.ru]

- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]

- 16. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Antimicrobial susceptibility testing and tentative epidemiological cut-off values for Lactobacillaceae family species intended for ingestion [frontiersin.org]

Mechanism of Action for Phenoxyalkanoic Acid Esters

A Technical Guide to the

Abstract

Phenoxyalkanoic acids and their ester derivatives represent a diverse class of molecules with profound impacts on mammalian physiology and plant biology. In medicine, they are cornerstone therapies for dyslipidemia, while in agriculture, they are among the world's most widely used herbicides. This guide provides an in-depth examination of the dual mechanisms of action that underpin these applications. For researchers in drug development, we dissect the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs lipid and lipoprotein metabolism. For plant biologists and agriscientists, we detail the molecular mimicry of the plant hormone auxin, leading to targeted herbicidal activity. This document synthesizes current knowledge, presents detailed experimental protocols for mechanism elucidation, and provides a framework for future research and development in these critical fields.

Introduction: A Tale of Two Kingdoms

Phenoxyalkanoic acid esters are organic compounds characterized by a phenoxy group linked to an alkanoic acid, often in an esterified form. While structurally related, their biological effects are remarkably divergent, targeting distinct molecular pathways in animals and plants.

-

In Mammalian Systems (e.g., Fibrates): Derivatives such as fenofibrate are pro-drugs, hydrolyzed in the body to their active carboxylic acid form, fenofibric acid. These compounds are ligands for the nuclear receptor PPARα and are clinically used to manage hypertriglyceridemia and other lipid disorders.[1][2] Their action is rooted in the transcriptional regulation of genes controlling fatty acid metabolism.[1][3]

-

In Plant Systems (e.g., 2,4-D): Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) are synthetic auxins.[4][5] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broadleaf plants, which ultimately results in their death.[6][7]

This guide will explore these two primary mechanisms in parallel, providing the molecular basis, downstream consequences, and experimental validation for each.

Mammalian Mechanism: PPARα Activation

The effects of fibrates on lipid metabolism are mediated almost entirely through the activation of PPARα, a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[2][3][8]

2.1 The Molecular Cascade of PPARα Activation

The activation of PPARα is a multi-step process involving ligand binding, heterodimerization, and recruitment of co-activator proteins to regulate gene expression.[3][9][10]

-

Ligand Binding: The active form of the drug (e.g., fenofibric acid) enters the nucleus and binds to the Ligand-Binding Domain (LBD) of PPARα.[1][3] This binding induces a critical conformational change in the receptor.[11]

-

Heterodimerization: The ligand-bound PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[8][12][13] This PPARα-RXR complex is the functional unit that recognizes and binds to DNA.

-

DNA Binding & Transcriptional Regulation: The heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[13][14] The conformational change from ligand binding facilitates the dismissal of co-repressor proteins and the recruitment of co-activator complexes (e.g., SRC-1, CBP/p300).[9][15] These co-activators often possess histone acetyltransferase (HAT) activity, which remodels chromatin to a more transcriptionally active state, thereby increasing the expression of target genes.[15]

Caption: The PPARα activation pathway by fibrate drugs.

2.2 Downstream Physiological Effects on Lipid Metabolism

The transcriptional changes induced by PPARα activation lead to a coordinated series of effects that collectively improve the lipid profile.[2][13][16]

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in fatty acid transport (e.g., FAT/CD36) and mitochondrial β-oxidation (e.g., Carnitine palmitoyltransferase 1, CPT1). This reduces the available substrate for triglyceride synthesis.[2][13]

-

Enhanced Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.[2][13]

-

Reduced VLDL Production: Decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhances triglyceride clearance.[2][13] The combination of reduced fatty acid availability and lower ApoC-III levels leads to decreased hepatic VLDL production.[2]

-

Increased HDL Cholesterol: PPARα activation boosts the production of the primary apolipoproteins of HDL, namely Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), leading to higher circulating levels of HDL cholesterol.[2][13]

| Parameter | Effect of PPARα Activation | Key Genes Regulated |

| Plasma Triglycerides | Substantial Decrease [2] | ↑ LPL, ↓ ApoC-III |

| VLDL Cholesterol | Decrease [2] | ↓ ApoC-III, ↑ Genes for β-oxidation |

| HDL Cholesterol | Increase [2] | ↑ ApoA-I, ↑ ApoA-II |

| LDL Cholesterol | Moderate Decrease or Variable | Changes in LDL particle size and density |